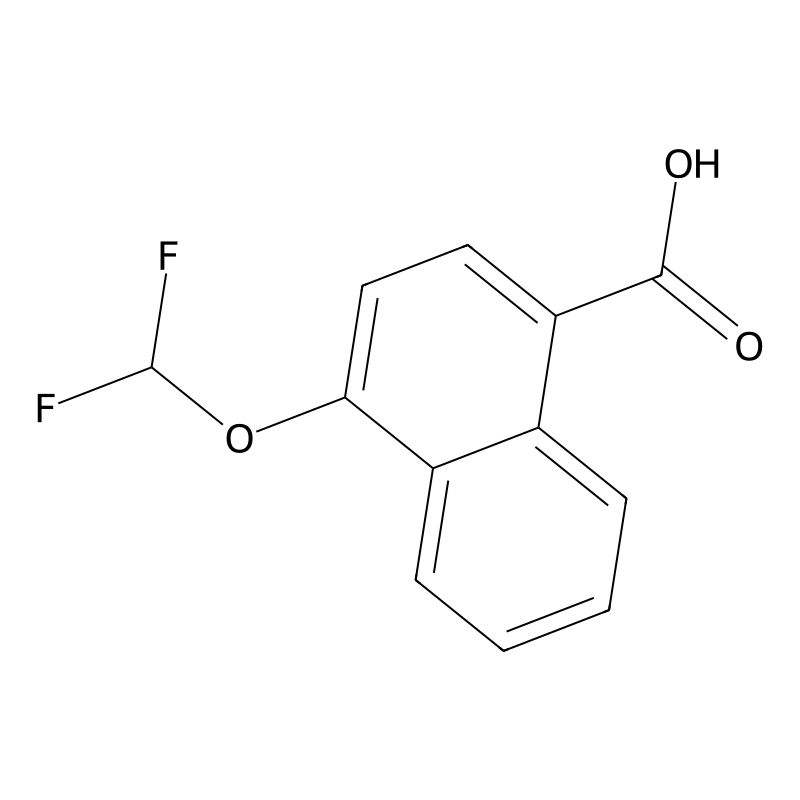

1-(Difluoromethoxy)naphthalene-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Difluoromethoxy)naphthalene-4-carboxylic acid is an aromatic compound characterized by a naphthalene backbone substituted with a difluoromethoxy group and a carboxylic acid functional group. Its molecular formula is , indicating the presence of two fluorine atoms, which contribute to its unique chemical properties. The compound's structure consists of two fused benzene rings (naphthalene) with a carboxylic acid (-COOH) group at the 4-position and a difluoromethoxy (-O-CHF_2) group at the 1-position, enhancing its potential for various

- Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

- Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

- Nucleophilic Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles .

The biological activity of 1-(difluoromethoxy)naphthalene-4-carboxylic acid is not extensively documented, but compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of naphthalene carboxylic acids have been studied for their anti-inflammatory and antimicrobial activities. The presence of the difluoromethoxy group may enhance lipophilicity and bioavailability, potentially leading to increased biological efficacy .

Several methods exist for synthesizing 1-(difluoromethoxy)naphthalene-4-carboxylic acid:

- Direct Fluorination: Naphthalene derivatives can be fluorinated using fluorinating agents to introduce the difluoromethoxy group.

- Carboxylation: Naphthalene can be carboxylated using carbon dioxide in the presence of a catalyst, followed by subsequent substitution to introduce the difluoromethoxy group.

- Multi-step Synthesis: A multi-step synthesis involving the formation of intermediates like naphthalene-4-boronic acid could be employed, followed by functionalization with difluoromethyl ether reagents .

1-(Difluoromethoxy)naphthalene-4-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting inflammatory diseases or infections.

- Agricultural Chemicals: Compounds with similar structures are often explored as agrochemicals due to their biological activity against pests and diseases.

- Material Science: Its properties may be utilized in creating advanced materials with specific thermal or electronic characteristics .

Interaction studies involving 1-(difluoromethoxy)naphthalene-4-carboxylic acid could focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary studies might explore its interactions with phosphodiesterase enzymes or muscarinic receptors, given that similar compounds have shown promise in these areas. Understanding these interactions would be crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with 1-(difluoromethoxy)naphthalene-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Difluoromethoxy)naphthalene-4-carboxylic acid | Similar naphthalene backbone | Different substitution pattern affecting reactivity |

| 1-Naphthoic acid | Lacks fluorine substituents | More hydrophilic due to absence of fluorine |

| 1,5-Difluoronaphthalene | No carboxylic acid group | Potentially more volatile and less polar |

| 3-(Difluoromethoxy)naphthalene-2-carboxylic acid | Different position of substituents | May exhibit different biological activities |

The uniqueness of 1-(difluoromethoxy)naphthalene-4-carboxylic acid lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .